molecular formula C11H11BrN4O B2948081 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide CAS No. 1049731-88-5

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide

Cat. No.: B2948081
CAS No.: 1049731-88-5
M. Wt: 295.14
InChI Key: XOZDCYXPNUWPDG-UHFFFAOYSA-N
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Description

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes this compound highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide involves its interaction with various molecular targets and pathways. The cyano and carbonyl functional groups enable the compound to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is unique due to its specific structure, which allows it to form a wide range of heterocyclic compounds with diverse biological activities. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-cyano-N-(3-imino-1H-isoindol-2-yl)acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O.BrH/c12-6-5-10(16)14-15-7-8-3-1-2-4-9(8)11(15)13;/h1-4,13H,5,7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZDCYXPNUWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1NC(=O)CC#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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